molecular formula C13H19N3O2S B4841679 N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

Cat. No. B4841679
M. Wt: 281.38 g/mol
InChI Key: JBZFQMOSUQHCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea, also known as FPTU, is a synthetic compound that has been extensively studied for its potential application in the field of medicine. FPTU belongs to the class of thiourea compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is not fully understood. However, it has been suggested that N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea may exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has been found to inhibit the activity of protein kinase C, which plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has also been shown to inhibit the replication of certain viruses, such as HIV and herpes simplex virus. Additionally, N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with a high degree of purity. N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has also been found to be relatively stable under a wide range of conditions, which makes it suitable for use in various assays and experiments. However, N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea also has some limitations. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea. One area of interest is the development of N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea as a therapeutic agent for the treatment of cancer and viral infections. Another area of interest is the investigation of N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea's mechanism of action, which could lead to the identification of new targets for drug development. Additionally, the development of new synthetic methods for N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea could lead to the discovery of new analogs with improved biological activity.

Scientific Research Applications

N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has been studied extensively for its potential application in the field of medicine. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. N-(2-furylmethyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, viral infections, and inflammatory disorders.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c17-12-5-1-7-16(12)8-3-6-14-13(19)15-10-11-4-2-9-18-11/h2,4,9H,1,3,5-8,10H2,(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZFQMOSUQHCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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